molecular formula C13H10ClNO3 B6390108 5-(3-Chloro-5-methylphenyl)-6-hydroxynicotinic acid CAS No. 1261923-74-3

5-(3-Chloro-5-methylphenyl)-6-hydroxynicotinic acid

Cat. No.: B6390108
CAS No.: 1261923-74-3
M. Wt: 263.67 g/mol
InChI Key: FYMQCAGDHAAOKC-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-methylphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring and a hydroxyl group on the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-methylphenyl)-6-hydroxynicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-methylphenylboronic acid and 6-hydroxynicotinic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed to couple the 3-chloro-5-methylphenylboronic acid with 6-hydroxynicotinic acid. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-methylphenyl)-6-hydroxynicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to a methyl group.

    Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of 5-(3-Chloro-5-methylphenyl)-6-oxonicotinic acid.

    Reduction: Formation of 5-(3-Methylphenyl)-6-hydroxynicotinic acid.

    Substitution: Formation of 5-(3-Amino-5-methylphenyl)-6-hydroxynicotinic acid.

Scientific Research Applications

5-(3-Chloro-5-methylphenyl)-6-hydroxynicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-methylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate the activity of receptors by binding to them and altering their conformation and function.

    Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-5-methylphenyl)-2-hydroxynicotinic acid
  • 5-(3-Chloro-5-methylphenyl)-4-hydroxynicotinic acid
  • 5-(3-Chloro-5-methylphenyl)-6-methoxynicotinic acid

Uniqueness

5-(3-Chloro-5-methylphenyl)-6-hydroxynicotinic acid is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring and the hydroxyl group on the nicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(3-chloro-5-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-7-2-8(4-10(14)3-7)11-5-9(13(17)18)6-15-12(11)16/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMQCAGDHAAOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687637
Record name 5-(3-Chloro-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-74-3
Record name 5-(3-Chloro-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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